6-Demethyl 6-O-Benzyl Papaverine
Overview
Description
6-Demethyl 6-O-Benzyl Papaverine is a synthetic derivative of papaverine, an isoquinoline alkaloid. This compound is characterized by the substitution of a benzyl group at the 6-O position and the removal of a methyl group. It has a molecular formula of C26H25NO4 and a molecular weight of 415.48 . This compound is primarily used in biochemical research, particularly in the study of proteomics .
Mechanism of Action
Target of Action
The primary target of 6-Demethyl 6-O-Benzyl Papaverine is the smooth muscle cells . It acts on these cells to cause relaxation, which is particularly beneficial in conditions involving spasms .
Mode of Action
This compound, similar to Papaverine, is a nonxanthine phosphodiesterase inhibitor . It increases the levels of cAMP and cGMP in smooth muscle cells . These cyclic nucleotides play a crucial role in the regulation of smooth muscle tone. By increasing their levels, the compound causes relaxation of the smooth muscle .
Biochemical Pathways
The compound’s action affects the phosphodiesterase pathway . Phosphodiesterases are enzymes that break down cAMP and cGMP. By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to smooth muscle relaxation .
Result of Action
The primary result of the compound’s action is the relaxation of smooth muscle . This can alleviate spasms in various parts of the body, including the vascular system and the gastrointestinal tract .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound’s efficacy can be affected by the presence of other substances that also affect cAMP and cGMP levels. Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
6-Demethyl 6-O-Benzyl Papaverine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme CYP105D1, which catalyzes the regio-selective demethylation of papaverine . This interaction is essential for the synthesis of 6-O-demethyl-papaverine, a metabolite of papaverine in mammals. The enzyme putidaredoxin reductase and putidaredoxin act as the electron transport system in this reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in smooth muscle cells . Additionally, it blocks calcium channels on the cell membrane and prevents the release of calcium from internal stores . These actions contribute to its potential as a therapeutic agent for conditions such as cardiovascular diseases and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with CYP105D1 leads to the demethylation of papaverine, resulting in the formation of 6-O-demethyl-papaverine . This process is crucial for the compound’s biochemical activity and its potential therapeutic effects. The binding of this compound to calcium channels and its inhibition of calcium release further elucidate its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the conversion yield of papaverine to 6-O-demethyl-papaverine reaches 61.15% within 24 hours under optimal conditions . This indicates that the compound remains stable and effective over a significant period, making it suitable for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including cytotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP105D1, which catalyzes its demethylation . This interaction is crucial for the compound’s metabolic activity and its potential therapeutic effects. The compound’s involvement in these pathways also affects metabolic flux and metabolite levels, contributing to its overall biochemical profile.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its biochemical interactions and its overall effectiveness as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl 6-O-Benzyl Papaverine involves several steps, starting from papaverine. The key steps include:
Demethylation: The demethylation of papaverine at the 6-O position can be achieved using enzyme-catalyzed regio-selective demethylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis typically involves the use of standard organic synthesis techniques, including demethylation and benzylation reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Demethyl 6-O-Benzyl Papaverine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the isoquinoline ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
6-Demethyl 6-O-Benzyl Papaverine has several scientific research applications:
Chemistry: It is used as a model compound in the study of isoquinoline alkaloids and their derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Papaverine: The parent compound, which lacks the benzyl group at the 6-O position.
6-Demethyl Papaverine: Similar to 6-Demethyl 6-O-Benzyl Papaverine but without the benzyl group.
6-O-Benzyl Papaverine: Similar but retains the methyl group at the 6-O position.
Uniqueness
This compound is unique due to the combination of demethylation and benzylation at the 6-O position. This structural modification enhances its biochemical properties and makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVGHNWGXLEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747463 | |
Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-62-2 | |
Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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